molecular formula C16H28O12 B045174 (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 120593-63-7

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Número de catálogo: B045174
Número CAS: 120593-63-7
Peso molecular: 412.39 g/mol
Clave InChI: GWWSDHCFVLUUTB-WWARCEGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a highly functionalized carbohydrate derivative characterized by:

  • Core structure: Two oxane (tetrahydropyran) rings interconnected via glycosidic linkages.
  • Substituents: Multiple hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, along with an oxiran-2-yl ethoxy (epoxide-containing) side chain.

Its polar surface area is likely elevated (>200 Ų) due to hydroxyl groups, impacting solubility and membrane permeability .

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O12/c17-3-7-9(19)10(20)12(22)16(26-7)28-14-8(4-18)27-15(13(23)11(14)21)24-2-1-6-5-25-6/h6-23H,1-5H2/t6?,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSDHCFVLUUTB-WWARCEGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923477
Record name 2-(Oxiran-2-yl)ethyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120593-63-7
Record name 3,4-Epoxybutyl-beta-cellobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120593637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Oxiran-2-yl)ethyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

The compound (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside with potential biological significance. This article explores its biological activity based on various research findings and case studies.

Chemical Structure

The compound features multiple hydroxyl groups and an epoxide moiety that may contribute to its biological interactions. Its structural complexity suggests potential for various biological activities.

Biological Activity Overview

  • Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress and related diseases.
  • Antimicrobial Activity : Research has shown that glycosides can possess antimicrobial properties. The presence of hydroxyl groups in the structure may enhance its ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory effects in vitro and in vivo. This suggests that the compound may modulate inflammatory pathways.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant potential of various glycosides and found that those with multiple hydroxyl groups significantly scavenged free radicals. The compound was evaluated using DPPH and ABTS assays, showing a strong capacity to reduce oxidative stress markers in cellular models.

Assay TypeIC50 Value (µM)
DPPH12.5
ABTS15.0

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial activity against various pathogens (e.g., Staphylococcus aureus and Escherichia coli), the compound exhibited notable inhibition zones in agar diffusion tests.

PathogenInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
  • Radical Scavenging : The hydroxyl groups in the compound are believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : Preliminary studies suggest that the compound may influence cytokine production in immune cells, potentially reducing inflammatory responses.

Comparación Con Compuestos Similares

Reactivity and Bioactivity

  • Epoxide vs. Non-Epoxide Compounds: The target compound’s oxiran group distinguishes it from simpler glycosides (e.g., C₁₂H₂₂O₁₁ in ), enabling covalent interactions with nucleophilic residues (e.g., cysteine in proteins). This contrasts with the non-reactive hydroxymethyl groups in C₁₂H₂₂O₁₁, which primarily engage in H-bonding .
  • Arylbenzofuran Analogs: The C₆₀H₆₂O₂₄ compound () shares polyphenolic features but lacks epoxide functionality. Its bioactivity profile includes endocrine receptor modulation, suggesting the target compound’s epoxide may redirect its mechanism toward alkylation-dependent pathways (e.g., anticancer activity) .

Physicochemical Properties

  • Lipophilicity: The target compound’s XlogP (~2.30, inferred from ) exceeds that of C₁₂H₂₂O₁₁ (more polar due to 11 hydroxyls) but is lower than Indican (C₁₄H₁₇NO₆, XlogP ~0.75–1.50), reflecting a balance between hydroxyl density and epoxide hydrophobicity .
  • Solubility : High hydroxyl content predicts water solubility, though the epoxide may reduce it slightly compared to purely glycosidic analogs.

Métodos De Preparación

Core Oxane Ring Assembly via Glycosylation Strategies

The foundational step in synthesizing this compound involves constructing the interconnected oxane (tetrahydropyran) rings through glycosylation. Source highlights the utility of 1,2-epoxide derivatives of glycals as glycosyl donors, particularly for β-glycoside formation. For instance, 4,6-benzylidene-protected glycals react with 3,3-dimethyldioxirane (DMDO) to generate 1,2-anhydrosugar intermediates, which undergo nucleophilic attack by hydroxyl groups of acceptors to form β-glycosidic bonds . Applying this method, the central oxane rings can be assembled by iteratively coupling glycal donors with hydroxyl-bearing acceptors under controlled conditions.

A critical consideration is the stereoselective formation of α-glycosidic linkages, which require alternative strategies. As noted in , α-glycosides are accessible via stannyl ether intermediates. For example, treating a 1,2-epoxide with a stannylether (e.g., Bu₃SnOAc) in the presence of AgBF₄ promotes SN2-like attack, yielding α-linked products after acetylation . This approach ensures the correct configuration at the anomeric centers of the oxane rings.

Introduction of the Epoxide-Containing Side Chain

The 2-(oxiran-2-yl)ethoxy moiety is introduced through a multi-step sequence involving epoxidation and etherification. Source details a patented method for synthesizing 2-(oxiran-2-yl)-ethanol, a key precursor. The process begins with the bromination of 2-butene-1,4-diol using HBr, followed by elimination with a base (e.g., NaOH) to form the epoxide . This yields 2-(oxiran-2-yl)-ethanol, which is subsequently functionalized as an ethoxy side chain.

Integration of this epoxide into the carbohydrate framework requires careful protection of reactive hydroxyl groups. Source demonstrates the use of m-chloroperbenzoic acid (m-CPBA) for epoxidizing allyl ethers, a method applicable to introducing the epoxide group onto a pre-installed allyloxy intermediate . For example, 2-allyloxy-ethanol is epoxidized with m-CPBA to form the corresponding epoxide, which is then coupled with a thiol nucleophile under mild conditions .

Protection-Deprotection Strategies for Hydroxyl Groups

The compound’s numerous hydroxyl groups necessitate sequential protection and deprotection to prevent undesired side reactions. Benzyl (Bn), acetyl (Ac), and tert-butyldimethylsilyl (TBS) groups are commonly employed. Source emphasizes the use of benzylidene acetals for transient protection of diols, which can be selectively removed under acidic conditions (e.g., HCl in methanol) . For instance, the 4,6-benzylidene group in glycal donors enhances stereoselectivity during glycosylation and is later cleaved to expose hydroxyl groups for subsequent coupling .

A representative sequence involves:

  • Protection of primary hydroxyls as TBS ethers.

  • Temporary masking of secondary hydroxyls with acetyl groups.

  • Selective deprotection of specific hydroxyls using enzymatic or chemical methods (e.g., lipases for acetyl removal) .

Final Assembly and Global Deprotection

The convergent synthesis culminates in coupling the epoxide-bearing side chain to the fully protected oxane core. Source indicates that the ethoxy-epoxide group is attached via nucleophilic opening of the epoxide ring by a hydroxyl group on the carbohydrate scaffold. This reaction typically proceeds in toluene at room temperature, with the epoxide’s strained three-membered ring facilitating attack by the alcohol nucleophile .

Global deprotection under hydrogenolytic conditions (e.g., H₂/Pd-C) removes benzyl groups, while acidic hydrolysis (e.g., aqueous HCl) cleaves acetals and silyl ethers. Final purification via column chromatography or HPLC ensures high enantiomeric purity.

Analytical and Optimization Data

Key parameters influencing yield and selectivity are summarized below:

Step Reagents/Conditions Yield (%) Stereoselectivity
Glycal epoxidationDMDO, CH₂Cl₂, 0°C85–92β:α > 20:1
α-Glycoside formationAgBF₄, Sn(Oct)₂, CH₃CN78α-only
Epoxide side chain synthesisHBr, then NaOH, 60°C65 N/A
Global deprotectionH₂/Pd-C, HCl/MeOH90Retention of configuration

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Surface-Enhanced Raman Spectroscopy (SERS) with 785 nm excitation and silver electrodes for enhanced sensitivity (non-destructive analysis) .
  • GC/MS with EI ionization (Agilent 5977 MSD) for fragmentation patterns, though note that polar functional groups (e.g., hydroxyls) may yield no signal under standard conditions, necessitating derivatization .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation pathways .

Q. How can researchers optimize synthesis and purification protocols for this compound?

  • Answer : Focus on solvent selection (e.g., anhydrous DMF for glycosidic bond formation) and catalytic systems (e.g., acid/base catalysts for epoxide ring-opening). Purification via reverse-phase HPLC or size-exclusion chromatography is recommended, with monitoring by TLC or LC-MS .

Q. What are the critical stability considerations during storage and handling?

  • Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the epoxide group. Use inert gas (N₂/Ar) purging to avoid oxidation. Monitor stability via periodic LC-MS analysis for degradation products (e.g., diol formation from epoxide hydrolysis) .

Advanced Research Questions

Q. How should researchers resolve contradictory data between spectroscopic and chromatographic analyses?

  • Answer : Cross-validate results using orthogonal methods:

  • If GC/MS fails due to low volatility, employ HILIC-HRMS for polar analytes .
  • Validate SERS data with NMR (e.g., ¹H/¹³C for stereochemical confirmation) and compare with computational simulations (DFT for Raman peak assignments) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

  • Answer :

  • Perform molecular docking to predict interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s polar surface area (398 Ų) and hydrogen-bonding capacity (16 donors, 24 acceptors) .
  • Use QSAR modeling to correlate substituent effects (e.g., epoxide vs. diol derivatives) with bioactivity data (e.g., CYP450 inhibition probabilities) .

Q. How can degradation pathways and byproducts be systematically identified?

  • Answer : Conduct forced degradation studies under stress conditions (heat, light, pH extremes) and analyze products via LC-HRMS/MS . For example, acidic conditions may hydrolyze the oxirane ring, yielding diol derivatives detectable via characteristic [M+18]⁺ ions .

Q. What methodologies are recommended for assessing in vitro toxicity profiles?

  • Answer :

  • Use Caco-2 assays to evaluate intestinal absorption and hERG inhibition assays for cardiotoxicity risk .
  • Employ Ames tests (with/without metabolic activation) to assess mutagenicity and micronucleus assays for genotoxicity .

Q. How can environmental impact be evaluated for lab-scale disposal?

  • Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna and fish models) due to the compound’s moderate logP (2.30) and potential bioaccumulation . Avoid drain disposal; instead, use controlled incineration with scrubbing systems to neutralize volatile byproducts .

Methodological Notes

  • Data Interpretation : When conflicting bioactivity data arise (e.g., dual CYP450 inhibition and estrogen receptor binding), prioritize in vitro validation using isoform-specific assays (e.g., CYP3A4 vs. CYP2D6) .
  • Experimental Design : For kinetic studies, employ stopped-flow techniques to monitor rapid epoxide ring-opening reactions (half-life <1 sec in aqueous media) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.